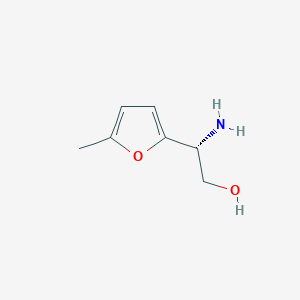![molecular formula C8H14N2O2 B13061803 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate can be achieved through several routes. One common method involves the reaction of 1-azabicyclo[2.2.1]heptan-3-ol with methyl isocyanate . This reaction typically requires specific conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate can be compared to other similar compounds, such as:
1-Azabicyclo[2.2.1]heptan-3-yl N-ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-Azabicyclo[2.2.1]heptan-3-yl N-propylcarbamate: This compound features a propyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities .
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11) |
Clé InChI |
RMGQCZQEHAVQDV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1CN2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



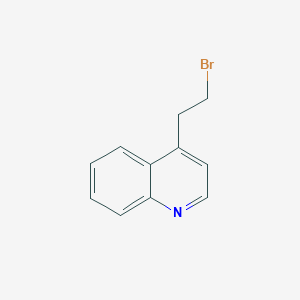

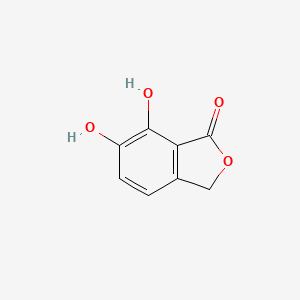
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)

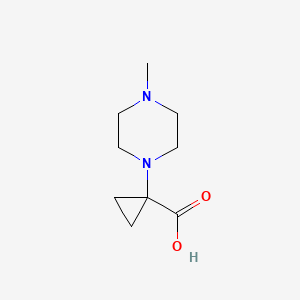
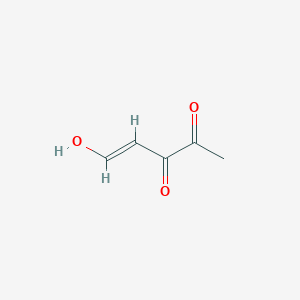
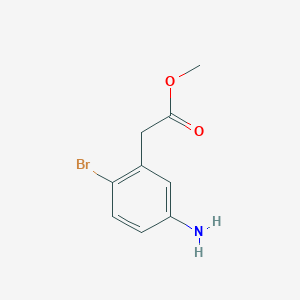
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

